molecular formula C14H17ClN4O2 B6623736 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine

Cat. No. B6623736
M. Wt: 308.76 g/mol
InChI Key: LPGLTTFCLZXIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine, also known as PD0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has shown promising results in preclinical studies for the treatment of various cancers.

Mechanism of Action

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine specifically targets CDK4/6, which are enzymes that play a critical role in cell cycle progression. CDK4/6 form complexes with cyclin D1, which phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases E2F transcription factors, which promote the expression of genes involved in cell cycle progression. 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine binds to CDK4/6 and prevents their interaction with cyclin D1, thereby inhibiting the phosphorylation of Rb and the expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects:
5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical studies. In addition, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also shown efficacy in preclinical studies against a variety of cancer types. However, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to develop more potent and selective CDK4/6 inhibitors. Additionally, further research is needed to understand the mechanisms of resistance to 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine and to develop strategies to overcome resistance.

Synthesis Methods

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine is synthesized through a multi-step process that involves the reaction of 4,6-diamino-5-chloropyrimidine with 2-(4-methoxyphenyl)ethylamine in the presence of a base. The resulting intermediate is then treated with paraformaldehyde and hydrochloric acid to form the final product.

Scientific Research Applications

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential use as an anticancer agent. It has shown efficacy in preclinical studies against a variety of cancer types, including breast cancer, lung cancer, and glioblastoma. 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine works by inhibiting CDK4/6, which are enzymes that promote cell cycle progression. By inhibiting these enzymes, 5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine can prevent cancer cells from dividing and growing.

properties

IUPAC Name

5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-20-11-4-2-10(3-5-11)8-21-7-6-17-14-12(15)13(16)18-9-19-14/h2-5,9H,6-8H2,1H3,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGLTTFCLZXIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCNC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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